Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2,6-ジフルオロ-4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリンは、ホウ素含有有機化合物であり、特に医農薬中間体や有機合成化学において重要な役割を果たします。この化合物は、テトラメチルジオキサボロラン基を有するため、安定性が高く、パラジウム触媒を用いたクロスカップリング反応(鈴木・宮浦カップリングなど)に適しています。2,6位のフッ素置換により電子求引性が調整され、反応性や選択性が向上する点が特徴です。また、アニリン基を有するため、さらなる官能基変換の起点としても利用可能です。高純度で合成可能なため、精密有機合成や材料科学分野での応用が期待されます。
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS番号:939968-08-8
MF:C12H16BF2NO2
メガワット:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SCHEMBL59540
    • SY029069
    • DB-392137
    • 4-Amino-2,6-difluorophenylboronic acid pinacol ester
    • AKOS027255880
    • W11438
    • 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
    • AS-54949
    • MB20669
    • CS-0038465
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
    • 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
    • 939968-08-8
    • 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
    • 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
    • MFCD16996398
    • 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD16996398
    • インチ: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
    • InChIKey: JGOZEXIYNJERIP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

  • せいみつぶんしりょう: 255.1242152g/mol
  • どういたいしつりょう: 255.1242152g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B432400-10mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
10mg
$ 50.00 2022-06-07
TRC
B432400-50mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
50mg
$ 160.00 2022-06-07
TRC
B432400-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8
100mg
$ 230.00 2022-06-07
Chemenu
CM219211-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
100mg
$120 2022-08-31
Chemenu
CM219211-250mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
250mg
$210 2022-08-31
Chemenu
CM219211-1g
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
1g
$414 2022-08-31
Chemenu
CM219211-5g
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
5g
$1228 2022-08-31
abcr
AB462385-1 g
(4-Amino-3,5-difluorophenyl)boronic acid pinacol ester; .
939968-08-8
1g
€503.00 2023-04-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62654-250mg
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96%
939968-08-8 96%
250mg
¥2765.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62654-1g
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96%
939968-08-8 96%
1g
¥8291.00 2023-02-09

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
リファレンス
Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
リファレンス
Cdk4/6 inhibitor, preparation method and application thereof
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, rt → 90 °C
リファレンス
Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 100 °C
リファレンス
Preparation of pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1.5 h, 80 °C
リファレンス
Preparation of heteroaryl compounds for treating Huntington's disease
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
リファレンス
Compound having AXL inhibitory activity, preparation method and use
, China, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
リファレンス
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Chapman, Timothy M.; Osborne, Simon A.; Wallace, Claire; Birchall, Kristian; Bouloc, Nathalie; et al, Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
リファレンス
Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
リファレンス
Preparation of 4-oxoquinolizines as antimicrobials
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
リファレンス
Preparation of 2-pyridone antimicrobial compositions
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 80 °C
リファレンス
Preparation of biaryl compounds as GPR120 agonists
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  90 min, 80 °C; 80 °C → rt
リファレンス
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
リファレンス
Azaindzoles as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 90 °C
リファレンス
Compound having AXL inhibitory activity, preparation method and use
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
リファレンス
Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

合成方法 18

はんのうじょうけん
リファレンス
Carboxamide derivatives as DHODH inhibitors and their preparation
, World Intellectual Property Organization, , ,

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
注文番号:A922405
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 14:32
価格 ($):341.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A922405
清らかである:99%
はかる:5g
価格 ($):341.0
Email